3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
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Overview
Description
3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is an organic compound that features a cyanophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps:
Formation of the cyanophenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a suitable cyanide source reacts with a halogenated phenyl compound.
Synthesis of the thiophenyl-pyridinyl moiety: This step involves the formation of a thiophene ring, which is then coupled with a pyridine derivative through a cross-coupling reaction such as the Suzuki or Stille coupling.
Coupling of intermediates: The final step involves the coupling of the cyanophenyl intermediate with the thiophenyl-pyridinyl moiety using a suitable amide coupling reagent like EDCI or HATU under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide: Similar structure but with a different position of the thiophene ring.
3-(4-cyanophenyl)-N-((2-(furan-3-yl)pyridin-4-yl)methyl)propanamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can make it more suitable for certain applications, such as in the development of specific pharmaceuticals or advanced materials.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c21-12-16-3-1-15(2-4-16)5-6-20(24)23-13-17-7-9-22-19(11-17)18-8-10-25-14-18/h1-4,7-11,14H,5-6,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERSMUGZNVMKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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